2,2,5,8-Tetramethyl-2H-chromen-6-amine
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Overview
Description
2,2,5,8-Tetramethyl-2H-chromen-6-amine is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,8-Tetramethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,8-tetramethyl-2H-chromen-6-ol with an amine source under acidic or basic conditions to yield the desired amine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,8-Tetramethyl-2H-chromen-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,5,8-Tetramethyl-2H-chromen-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,5,8-Tetramethyl-2H-chromen-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,5,7,8-Tetramethyl-2-(5,9,13-trimethyltetradecyl)-6-chromanol
- 2,2-Dimethyl-2H-chromen-6-amine
- 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol
Uniqueness: What sets 2,2,5,8-Tetramethyl-2H-chromen-6-amine apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2,5,8-tetramethylchromen-6-amine |
InChI |
InChI=1S/C13H17NO/c1-8-7-11(14)9(2)10-5-6-13(3,4)15-12(8)10/h5-7H,14H2,1-4H3 |
InChI Key |
GFSQAYYKLWHWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(C=C2)(C)C)C)N |
Origin of Product |
United States |
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